2-(2H-1,3-benzodioxole-5-amido)-N-(3,3,5-trimethylcyclohexyl)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide
Overview
Description
2-(2H-1,3-benzodioxole-5-amido)-N-(3,3,5-trimethylcyclohexyl)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide is a complex organic compound that features a unique combination of benzodioxole, cyclohexyl, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxole-5-amido)-N-(3,3,5-trimethylcyclohexyl)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole amide intermediate, followed by the formation of the cyclopentathiazole ring system.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxole-5-amido)-N-(3,3,5-trimethylcyclohexyl)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(2H-1,3-benzodioxole-5-amido)-N-(3,3,5-trimethylcyclohexyl)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxole-5-amido)-N-(3,3,5-trimethylcyclohexyl)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(2H-1,3-Benzodioxole-5-amido)thiophene-2-carboxylic acid
- 1-(1,3-Benzodioxol-5-yl)-2-propanol
- 2H-1,3-benzodioxole-5-carboxamide
Uniqueness
2-(2H-1,3-benzodioxole-5-amido)-N-(3,3,5-trimethylcyclohexyl)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-(1,3-benzodioxole-5-carbonylamino)-N-(3,3,5-trimethylcyclohexyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S/c1-13-8-15(11-24(2,3)10-13)25-22(29)16-5-7-19-20(16)26-23(32-19)27-21(28)14-4-6-17-18(9-14)31-12-30-17/h4,6,9,13,15-16H,5,7-8,10-12H2,1-3H3,(H,25,29)(H,26,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWLOOSYXFSHLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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